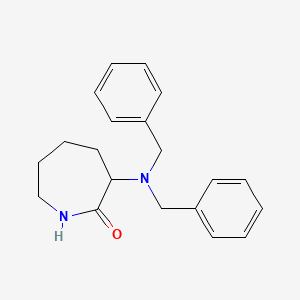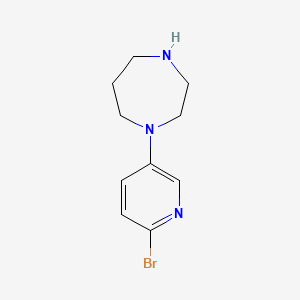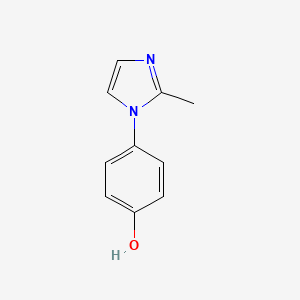
4-(2-Méthyl-1H-imidazol-1-YL)phénol
Vue d'ensemble
Description
4-(2-Methyl-1H-imidazol-1-YL)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
Applications De Recherche Scientifique
4-(2-Methyl-1H-imidazol-1-YL)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been employed in the evaluation of estrogenicity of phenolic xenoestrogens using Saccharomyces cerevisiae-based Lac-Z reporter assays . In medicine, derivatives of this compound have shown potential as antibacterial, antifungal, and antiviral agents . Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Mécanisme D'action
Target of Action
Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
subtillis . Another study found that certain imidazole derivatives manifested remarkable antiproliferative activities against SW620 and HeLa cells .
Analyse Biochimique
Biochemical Properties
4-(2-Methyl-1H-imidazol-1-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Studies have shown that 4-(2-Methyl-1H-imidazol-1-YL)phenol can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Cellular Effects
The effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, 4-(2-Methyl-1H-imidazol-1-YL)phenol can affect the expression of genes involved in oxidative stress response and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and mitochondrial respiration, highlighting its potential as a metabolic regulator.
Molecular Mechanism
At the molecular level, 4-(2-Methyl-1H-imidazol-1-YL)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The imidazole ring can chelate metal ions, affecting metalloenzyme function, while the phenol group can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that 4-(2-Methyl-1H-imidazol-1-YL)phenol can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
4-(2-Methyl-1H-imidazol-1-YL)phenol is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in pharmacokinetics and drug development.
Transport and Distribution
The transport and distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol within tissues is also affected by its interactions with plasma proteins and its ability to cross biological membranes.
Subcellular Localization
The subcellular localization of 4-(2-Methyl-1H-imidazol-1-YL)phenol is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol can affect its interactions with biomolecules and its overall biochemical activity.
Méthodes De Préparation
The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)phenol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Analyse Des Réactions Chimiques
4-(2-Methyl-1H-imidazol-1-YL)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones .
Comparaison Avec Des Composés Similaires
4-(2-Methyl-1H-imidazol-1-YL)phenol can be compared with other similar compounds, such as 4-(1H-imidazol-1-YL)phenol and 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol . These compounds share the imidazole ring structure but differ in their substituents. The presence of the methyl group in 4-(2-Methyl-1H-imidazol-1-YL)phenol imparts unique chemical and biological properties, making it distinct from its analogs. For example, the methyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propriétés
IUPAC Name |
4-(2-methylimidazol-1-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLOQIJTWHHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460106 | |
| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81376-54-7 | |
| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

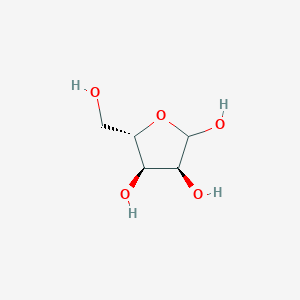
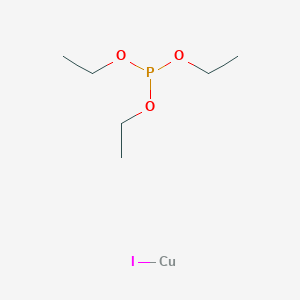
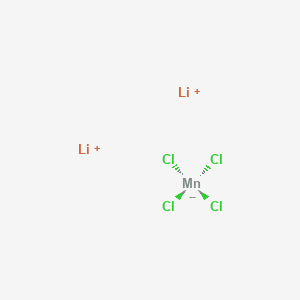
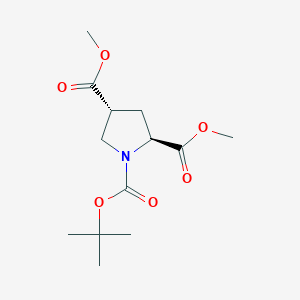

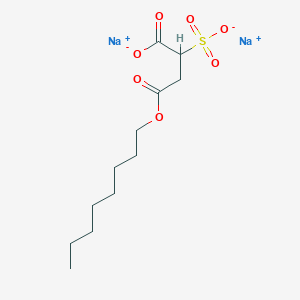
![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)
